molecular formula C12H12N2O2 B1209139 (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione CAS No. 138865-23-3

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Cat. No.: B1209139
CAS No.: 138865-23-3
M. Wt: 216.24 g/mol
InChI Key: MXBNEEHQIDLPLQ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrrolobenzodiazepine Compounds

The historical development of pyrrolobenzodiazepine compounds began in the 1960s with the groundbreaking discovery of anthramycin, which established the foundation for all subsequent research in this chemical class. Anthramycin was first isolated from the thermophilic actinomycete Streptomyces refuineus by M. D. Tendler and S Korman in the 1950s, though its successful laboratory synthesis was not achieved until 1965 by Leimgruber and colleagues at Hoffmann-La Roche. This initial discovery prompted extensive research into pyrrolobenzodiazepines as potential therapeutic agents, particularly for cancer treatment applications.

The biosynthetic pathway of anthramycin was elucidated by L. H. Hurley and colleagues at the University of Kentucky and Purdue University in 1975, revealing that its building blocks consisted of the amino acids L-tryptophan, L-tyrosine, and L-methionine. This fundamental understanding opened new avenues for synthetic approaches and structural modifications. The complete 32.5 kilobase gene cluster responsible for anthramycin biosynthesis was subsequently identified through genome-scanning approaches, revealing 25 open reading frames containing genes consistent with the biosynthesis of the compound's two structural halves.

Following the initial discovery of anthramycin, nearly 60 pyrrolobenzodiazepine natural products have been isolated and evaluated with regard to their biological activity. The development progressed from monomeric structures to more complex dimeric forms, with the first pyrrolobenzodiazepine dimers synthesized by Suggs and co-workers in 1988. These dimeric structures represented a significant advancement in the field, as they demonstrated enhanced DNA cross-linking capabilities compared to their monomeric counterparts.

Classification and Nomenclature of Pyrrolobenzodiazepine Derivatives

Pyrrolobenzodiazepines constitute a well-defined class of compounds characterized by their distinctive tricyclic structure combining pyrrole rings and benzene rings to form a condensed system with benzodiazepine as the core skeleton. The systematic nomenclature follows International Union of Pure and Applied Chemistry standards, with the basic framework designated as pyrrolo[2,1-c]benzodiazepine, reflecting the fusion pattern of the constituent ring systems.

The classification system divides pyrrolobenzodiazepine derivatives into several distinct categories based on structural features and connectivity patterns. Monomeric pyrrolobenzodiazepines represent the simplest form, typified by anthramycin and related natural products. Dimeric pyrrolobenzodiazepines consist of two pyrrolobenzodiazepine units connected through various linker systems, most commonly through C8/C8′-positions via flexible propyldioxy tethers.

The core structure of all pyrrolobenzodiazepines consists of three essential components: a substituted aromatic A-ring, a diazepine B-ring, and a pyrrolidine C-ring. The stereochemical configuration at key positions, particularly the C11a position, is crucial for biological activity and follows specific nomenclature conventions. The (S)-configuration at this position, as found in (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c]benzodiazepine-5,11(10H,11aH)-dione, represents the naturally occurring and biologically active form.

Classification Category Structural Features Representative Examples Key Nomenclature Elements
Monomeric Pyrrolobenzodiazepines Single tricyclic unit Anthramycin, Sibiromycin pyrrolo[2,1-c]benzodiazepine
Dimeric Pyrrolobenzodiazepines Two units linked via aromatic rings SJG-136, SG3199 bis-pyrrolobenzodiazepine
Reduced Derivatives Saturated pyrrolidine ring Target compound 2,3-dihydro-1H-pyrrolo
Oxidized Forms Carbonyl functionalities Quinone derivatives -dione, -one suffixes

Discovery and Isolation from Streptomyces Species

The discovery and isolation of pyrrolobenzodiazepine compounds from Streptomyces species represents one of the most significant contributions to natural product chemistry in the antibiotic era. The initial isolation of anthramycin from Streptomyces refuineus subspecies thermotolerans NRRL 3143 established this bacterial genus as the primary source of pyrrolobenzodiazepine natural products. The organism was originally identified as a thermophilic actinomycete capable of producing this potent antitumor antibiotic under specific fermentation conditions.

Subsequent investigations revealed that anthramycin production is not limited to a single Streptomyces species, as the compound has also been isolated from Streptomyces spadicogriseus, demonstrating the widespread distribution of pyrrolobenzodiazepine biosynthetic capabilities within this genus. The producing organism Streptomyces refuineus has developed sophisticated mechanisms to survive and grow in the presence of its own highly cytotoxic product, including specific permeability barriers that prevent anthramycin from entering stationary phase cells.

Marine-derived Streptomyces species have emerged as particularly rich sources of pyrrolobenzodiazepine derivatives. Recent isolation work with Streptomyces cacaoi strain 14CM034 yielded 7-methoxy-8-hydroxy cycloanthranilylproline, representing a new natural product with the pyrrolobenzodiazepine framework. This discovery, along with the isolation of cycloanthranilylproline from the same organism, demonstrated that marine environments harbor unique Streptomyces strains capable of producing novel pyrrolobenzodiazepine structures.

The biosynthetic machinery responsible for pyrrolobenzodiazepine production involves complex nonribosomal peptide synthetase systems. The anthramycin gene cluster contains genes consistent with the biosynthesis of nonproteinogenic amino acid precursors, including 4-methyl-3-hydroxyanthranilic acid and a dehydroproline acrylamide moiety. These precursors are condensed by a two-module nonribosomal peptide synthetase terminated by a reductase domain, consistent with the final hemiaminal oxidation state characteristic of pyrrolobenzodiazepine natural products.

Position of (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c]benzodiazepine-5,11(10H,11aH)-dione in Pyrrolobenzodiazepine Research

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c]benzodiazepine-5,11(10H,11aH)-dione occupies a unique position within pyrrolobenzodiazepine research as a structurally simplified derivative that retains the essential tricyclic framework while incorporating specific functional modifications. The compound is also known by the alternative name cycloanthranilylproline, reflecting its biosynthetic origin from anthranilic acid and proline precursors. This dual nomenclature highlights its position as both a synthetic target and a natural product intermediate.

The molecular structure of this compound features several distinctive characteristics that differentiate it from classical pyrrolobenzodiazepine antibiotics. The presence of ketone functionalities at positions 5 and 11 creates a diketone system that significantly alters the electronic properties compared to the imine-containing natural products like anthramycin. The saturated pyrrolidine ring system, indicated by the 2,3-dihydro designation, represents a reduced form that may serve as a biosynthetic precursor or degradation product of more complex pyrrolobenzodiazepine structures.

Research applications of (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c]benzodiazepine-5,11(10H,11aH)-dione span multiple areas of investigation. The compound serves as a valuable synthetic intermediate for the preparation of more complex pyrrolobenzodiazepine derivatives, particularly those designed for antibody-drug conjugate applications. Its availability through both natural isolation and synthetic routes makes it an attractive starting material for structure-activity relationship studies and mechanistic investigations.

Research Application Significance Current Status Future Directions
Synthetic Intermediate Platform for derivative synthesis Well-established Optimization of synthetic routes
Natural Product Studies Understanding biosynthetic pathways Active research Gene cluster characterization
Structure-Activity Analysis Defining minimal active frameworks Preliminary studies Comprehensive biological evaluation
Mechanistic Investigations Elucidating DNA binding modes Limited data available Detailed interaction studies

Properties

IUPAC Name

(6aS)-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBNEEHQIDLPLQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347283
Record name Cycloanthranilylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18877-34-4, 138865-23-3
Record name (11aS)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18877-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloanthranilylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Efficiency and Scalability

  • Reductive Cyclization : High intermediate stability but moderate final yields (45–60%).

  • Proline-Based Synthesis : Excellent enantiocontrol but requires multi-step purification.

  • Cascade Annulation : High yields (65–91%) and one-pot simplicity but untested for [2,1-c] fusion.

Structural Versatility

The reductive cyclization route permits extensive derivatization at C8–O via varied alkyl bromides, enabling pharmacophore diversification. In contrast, cascade annulation offers rapid access to novel fused systems but limited substitution patterns .

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of DHPB Analogs
Compound Name Substituents Biological Activity Key Findings References
DHPB (Parent) None GABA receptor modulation Potential anxiolytic candidate; acts via GABAergic pathways.
10-Allyl-DHPB Allyl at N10 Structural antitumor agent Adopts boat conformation; used in crystallographic studies. No direct cytotoxicity reported.
7-Nitro-DHPB Nitro at C7 Cytotoxicity (in vitro) Exhibits π-π stacking and hydrogen bonding; tested in structural studies.
(11aS)-7-Methoxy-DHPB Methoxy at C7 Antioxidant (IC₅₀ = 9.9 µM) Isolated from Aspergillus ochraceus; inactive against S. aureus, E. coli, and A. niger.
10-(Phenylmethyl)-DHPB Phenylmethyl at N10 N/A Synthetic analog; structural data available (CAS RN: 1093060-46-8).
Fluorinated Ionic Salt Trifluoromethyl benzoate at N10 Anticonvulsant Enhanced lipophilicity and bioavailability; reduced cytotoxicity in vitro.
N-Aminoalkyl Derivatives Aminoalkyl at N10 Low 5-HT1A affinity Evaluated for anxiolytic potential; limited receptor interaction.
(2R,11aS)-2-Hydroxy-DHPB Hydroxyl at C2 ACE inhibition (IC₅₀ = 0.86 µM) Most potent non-carboxylic acid ACE inhibitor in its series.

Conformational and Crystallographic Insights

  • The diazepine ring adopts a boat conformation in most analogs, critical for receptor binding ().
  • Substituents like nitro groups alter dihedral angles between the pyrrole and benzene rings (e.g., 54.69°–60.47° in 7-nitro-DHPB) ().
  • Disordered CH₂–CH₂ segments in the pyrrolidine ring are observed in 10-allyl-DHPB ().

Biological Activity

(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione, also known as PBD-5,11-dione, is a compound belonging to the class of pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). These compounds have garnered attention due to their potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.26 g/mol
  • CAS Number : 138865-23-3

PBDs are known for their ability to interact with DNA. They can bind to specific sequences and potentially regulate gene expression. This property makes them valuable in therapeutic applications for genetic disorders and cancer treatment. The binding mechanism often involves intercalation between DNA bases or formation of hydrogen bonds with the DNA backbone.

Antitumor Activity

Research indicates that PBDs exhibit significant antitumor properties. For instance:

  • Case Study 1 : A study demonstrated that derivatives of PBDs could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism was linked to their ability to bind DNA and interfere with transcription processes .
  • Case Study 2 : In another investigation involving animal models, PBD derivatives showed a marked reduction in tumor size when administered in conjunction with traditional chemotherapy agents. This suggests a synergistic effect that enhances the overall efficacy of cancer treatments .

Antibacterial and Cytotoxic Activities

The antibacterial properties of PBDs have also been explored:

  • Study Findings : Certain derivatives demonstrated promising antibacterial activity against Gram-positive bacteria. The cytotoxic effects were evaluated using standard assays (e.g., MTT assay), revealing dose-dependent inhibition of bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of PBDs is significantly influenced by their structural components. Variations in substituents on the benzodiazepine ring can enhance or diminish their biological effects:

Substituent Effect on Activity
Methyl groupIncreases antitumor potency
Hydroxyl groupEnhances solubility and bioavailability
Nitro groupModifies interaction with DNA

Synthesis Methods

The synthesis of (S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine derivatives typically involves:

  • Cyclization Reactions : Utilizing various starting materials such as sulfonylacetonitriles and lactims.
  • One-Pot Methods : Recent advancements have introduced efficient one-pot synthesis methods that streamline the production process while maintaining high yields .

Q & A

Q. What synthetic methodologies are optimized for preparing (S)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione derivatives?

A common approach involves alkylation of the parent compound using allyl bromide in the presence of potassium carbonate and tetra-nn-butylammonium bromide (TBAB) as a phase-transfer catalyst in N,NN,N-dimethylformamide (DMF). For example, stirring at room temperature for 12 hours yields 80% of the 10-allyl derivative after recrystallization from dichlorloromethane . Reaction progress is monitored via TLC, and purification leverages solvent evaporation followed by recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

Proton (1^1H) and carbon-13 (13^{13}C) NMR spectroscopy in deuterated chloroform (CDCl3_3) are used to verify substituent positions and stereochemistry. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of bond lengths, angles, and spatial arrangement. Orthorhombic crystal systems (e.g., space group P212121P2_12_12_1) with cell parameters a=7.10a = 7.10 Å, b=11.72b = 11.72 Å, c=15.66c = 15.66 Å are typical .

Q. What purification techniques are effective for isolating derivatives of this compound?

Recrystallization from dichloromethane or ethanol is widely employed to obtain high-purity crystals. For example, the hydroxy-substituted analog is purified via ethanol recrystallization after washing with water to remove unreacted starting materials . Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is used for non-crystalline products .

Advanced Research Questions

Q. How do conformational dynamics of the fused ring system influence reactivity or biological activity?

SC-XRD studies reveal that the seven-membered benzodiazepine ring adopts a boat-shaped conformation, while the pyrrolidine ring exhibits an envelope conformation. These conformations stabilize intermolecular hydrogen bonds (e.g., N–H⋯O and O–H⋯O) in the crystal lattice, which may correlate with solid-state stability or solubility. Disordered atoms in the tetrahydropyrrolyl ring (occupancy refined to 50:50) highlight flexibility that could impact ligand-receptor interactions .

Q. How can crystallographic disorder be resolved during structural refinement of derivatives?

In cases of disordered carbon atoms (e.g., C10–C11 and C10′–C11′ pairs), restraints are applied to maintain equal bond lengths (±0.01±0.01 Å) and isotropic temperature factors. Anisotropic displacement parameters are restrained to near-isotropic values, and Friedel pairs are merged to mitigate anomalous dispersion effects. Hydrogen atoms are placed in calculated positions with riding models during refinement .

Q. What strategies address contradictions in synthetic yields across structurally similar derivatives?

Yields vary due to substituent electronic effects and steric hindrance. For instance, allylation achieves 80% yield , while benzotriazolylmethylation yields 51% . Optimizing reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., TBAB concentration) can improve efficiency. Kinetic studies via 1^1H NMR or in-situ IR spectroscopy may identify rate-limiting steps.

Methodological Considerations

Q. How is stereochemical integrity maintained during synthesis?

The absolute configuration (e.g., SS-enantiomer) is preserved by using enantiomerically pure starting materials, such as allo-4-hydroxy-L-proline, and avoiding racemization-prone conditions (e.g., high-temperature basic media). Chiral HPLC or circular dichroism (CD) spectroscopy validates enantiopurity .

Q. What analytical techniques are critical for characterizing hydrogen-bonding networks?

SC-XRD identifies intermolecular interactions (e.g., N–H⋯O bonds with dH⋯O=2.12d_{\text{H⋯O}} = 2.12 Å, angles ~158°), while FT-IR spectroscopy detects O–H and N–H stretching vibrations (3200–3500 cm1^{-1}). Differential scanning calorimetry (DSC) can correlate hydrogen-bonding patterns with thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Reactant of Route 2
(S)-(+)-2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.